molecular formula C10H16ClN3OS B7927228 (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7927228
M. Wt: 261.77 g/mol
InChI Key: AWBIDZCWPCFOPU-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a chiral amide derivative featuring a 2-chlorothiazole moiety and an isopropyl group attached to the nitrogen atom. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This molecule is structurally characterized by:

  • Thiazole ring: A 2-chlorothiazole group, which is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-deficient nature and ability to participate in hydrogen bonding .
  • Propionamide backbone: The amino-propionamide structure may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3OS/c1-6(2)14(9(15)7(3)12)5-8-4-13-10(11)16-8/h4,6-7H,5,12H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIDZCWPCFOPU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(S1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide is a chiral compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2S)-2-amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propanamide
  • Molecular Formula : C10_{10}H16_{16}ClN3_3OS
  • Molecular Weight : 261.77 g/mol
  • CAS Number : [not provided in sources]

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
  • Chlorination : The introduction of the chloro substituent can be performed using reagents such as thionyl chloride.
  • Amination : The amino group is introduced through nucleophilic substitution reactions using appropriate amines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways.
  • Cellular Effects : Its interaction with cellular processes can affect proliferation, apoptosis, and differentiation .

Antimicrobial Properties

Research indicates that thiazole derivatives possess significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial and fungal strains. The presence of the thiazole ring is crucial for this activity, as it enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines:

CompoundCell LineIC50_{50} (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

These findings suggest that modifications to the thiazole structure can enhance anticancer activity, making it a potential candidate for further drug development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Cells : In a comparative study involving several thiazole derivatives, this compound exhibited cytotoxic effects on human glioblastoma U251 cells with an IC50_{50} value comparable to standard chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-propionamide with structurally related analogs, focusing on substituent variations and physicochemical properties.

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) CAS Number Key Structural/Functional Differences
This compound R1 = isopropyl, R2 = H Not explicitly listed Not provided Baseline compound for comparison.
(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-propionamide R1 = cyclopropyl, R2 = H 259.75 1354020-60-2 Cyclopropyl group may reduce steric hindrance compared to isopropyl, potentially altering target binding.
(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-propionamide R1 = H, R2 = H 217.69 (C7H10ClN3OS) 828920-68-9 Lack of N-alkylation reduces lipophilicity, likely impacting bioavailability.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide R1 = trifluoroethyl, R2 = H Not listed Patent-specific Trifluoroethyl group enhances electronegativity, possibly improving metabolic resistance.

Key Observations:

Substituent Effects on Lipophilicity :

  • The isopropyl group in the target compound increases lipophilicity (logP) compared to the unsubstituted propionamide analog . This may enhance tissue penetration but could also elevate off-target interactions.
  • The cyclopropyl analog (CAS 1354020-60-2) has a slightly lower molecular weight (259.75 vs. ~270 estimated for the isopropyl variant), suggesting differences in solubility or crystallinity .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2-chlorothiazole moiety (common to all analogs) provides electron-withdrawing effects, stabilizing the molecule against oxidative degradation. In contrast, the trifluoroethyl group in the patent-derived compound (WO 2012/047543) introduces stronger electronegativity, which may improve resistance to enzymatic hydrolysis .

Stereochemical Considerations :

  • The (S)-enantiomer of the target compound is likely optimized for chiral recognition in biological systems. For example, cyclopropyl-substituted analogs (e.g., CAS 1354020-60-2) may exhibit enantiomer-specific activity against agricultural pests or pathogens .

Synthetic Accessibility :

  • The patent (WO 2012/047543) outlines a method for synthesizing trifluoroethyl-substituted acetamides, which involves coupling reactions under controlled conditions . Similar strategies (e.g., amidation of thiazole-methyl amines with isopropyl chloroformate) might apply to the target compound but require validation.

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